6-Methoxybenzo[d]isoxazole-Derived Hybrids Exhibit Sub-Nanomolar α-Glucosidase Inhibition Superior to Clinical Control Acarbose
A series of 5-chloro-6-methoxybenzo[d]isoxazole–triazole hybrids (compounds 9a-o) demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 14.69 to 38.71 nM, compared to the clinical drug acarbose with an IC50 of 35.91 nM [1]. The parent 6-methoxybenzo[d]isoxazole scaffold is essential for this activity; SAR analysis revealed that electron-withdrawing substituents (Br, CF3) at specific positions further enhance potency, while unsubstituted and ortho-methoxy phenyl derivatives also retain significant activity [1].
| Evidence Dimension | α-glucosidase enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 14.69–38.71 nM (range for 15 derivatives based on 6-methoxybenzo[d]isoxazole scaffold) |
| Comparator Or Baseline | Acarbose (positive control), IC50 = 35.91 nM |
| Quantified Difference | The most potent derivative (9j, IC50 = 14.69 nM) is 2.44-fold more potent than acarbose; all 15 derivatives are equipotent or superior to acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; compounds evaluated at various concentrations. |
Why This Matters
This direct comparison establishes that the 6-methoxybenzo[d]isoxazole core, when elaborated with appropriate substituents, yields compounds with superior α-glucosidase inhibition to the standard-of-care drug, making it a prioritized scaffold for antidiabetic drug discovery.
- [1] Mali SN, et al. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Biochem Biophys Rep. 2025;43:102074. View Source
